3-(5-Bromothiophen-2-yl)azetidine 3-(5-Bromothiophen-2-yl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210112
InChI: InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2
SMILES:
Molecular Formula: C7H8BrNS
Molecular Weight: 218.12 g/mol

3-(5-Bromothiophen-2-yl)azetidine

CAS No.:

Cat. No.: VC18210112

Molecular Formula: C7H8BrNS

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromothiophen-2-yl)azetidine -

Specification

Molecular Formula C7H8BrNS
Molecular Weight 218.12 g/mol
IUPAC Name 3-(5-bromothiophen-2-yl)azetidine
Standard InChI InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)5-3-9-4-5/h1-2,5,9H,3-4H2
Standard InChI Key ONAIRDFWRYNKCO-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC=C(S2)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of an azetidine ring (a saturated four-membered cycle with one nitrogen atom) linked to a 5-bromothiophene group at the 3-position. The azetidine ring exhibits significant ring strain (approximately 25–30 kcal/mol), which contributes to its reactivity in ring-opening and functionalization reactions . The bromine atom at the 5-position of the thiophene introduces steric bulk and electronic effects, polarizing the aromatic system and facilitating cross-coupling reactions such as Suzuki-Miyaura transformations .

Electronic and Steric Characteristics

  • Ring Strain: The azetidine’s bond angles (~88° for C-N-C) deviate from the ideal tetrahedral geometry, increasing its susceptibility to nucleophilic attack .

  • Bromothiophene Effects: The electron-withdrawing bromine atom reduces electron density on the thiophene, enhancing electrophilic substitution at the 2- and 4-positions. This polarization also stabilizes transition states in metal-catalyzed reactions .

  • Basicity: The nitrogen in azetidine has a pKa of ~11.3 (for the conjugate acid), making it moderately basic compared to larger amines like piperidine (pKa 11.3) or pyrrolidine (pKa 11.3) .

Synthetic Methodologies

Copper-Catalyzed Photoinduced Cyclization

A breakthrough in azetidine synthesis involves anti-Baldwin 4-exo-dig cyclization using copper catalysts. For example, γ-iodo-ynamides undergo visible light–mediated cyclization in the presence of Cu(I) complexes and Hünig’s base, yielding 3-substituted azetidines with >70% efficiency . This method avoids traditional β-lactam precursors and enables stereocontrol (up to 93:7 Z/E selectivity) .

Aza-Michael Addition

The Horner-Wadsworth-Emmons reaction followed by aza-Michael addition with heterocyclic amines provides a modular route to functionalized azetidines. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with piperidine or morpholine to yield 3-(piperidin-1-yl)azetidine derivatives in 61–75% yields . Brominated intermediates further enable Suzuki cross-coupling for diversification .

Reductive Amination

Early routes relied on reductive amination of azetidinones (β-lactams) using LiAlH4/AlCl3. For example, 3-(5-bromothiophen-2-yl)azetidine-3-carbonitrile was synthesized via nitrile reduction and subsequent bromination, achieving 52% yield over two steps .

Compoundαvβ5 pIC50αvβ3 pIC50Selectivity (αvβ5/αvβ3)
128.65.21,000×
17b8.15.4500×
6j8.46.0250×

Antimicrobial Activity

Azetidine-thiophene hybrids show broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 6.25 µg/mL) and Gram-negative (Escherichia coli, MIC = 12.5 µg/mL) pathogens . The bromine atom enhances membrane permeability, while the azetidine nitrogen facilitates hydrogen bonding with bacterial enzymes .

CNS-Targeted Applications

Azetidine derivatives with reduced topological polar surface area (TPSA < 80 Ų) exhibit improved blood-brain barrier penetration. For example, CCT374705, a BCL6 inhibitor containing a 3-(thiophen-2-yl)azetidine core, achieved free plasma concentrations >DC50 for 24 h post-dose in murine models, demonstrating potential in lymphoma therapy .

Comparative Analysis with Structural Analogs

Halogen-Substituted Azetidines

Replacing bromine with chlorine (3-(5-chlorothiophen-2-yl)azetidine) reduces αvβ5 binding affinity by 30% due to weaker hydrophobic interactions . Conversely, iodinated analogs suffer from metabolic instability, limiting their utility .

Non-Halogenated Derivatives

3-(Thiophen-2-yl)azetidine lacks the bromine-induced electronic effects, resulting in lower reactivity in cross-coupling reactions and reduced antimicrobial potency (MIC = 25 µg/mL vs. 6.25 µg/mL for brominated analog) .

Recent Advances and Applications

Drug Discovery

  • Anticancer Agents: Spirocyclic azetidines derived from 3-(5-bromothiophen-2-yl)azetidine show submicromolar activity against breast cancer (MCF-7, IC50 = 0.8 µM) .

  • Antitubercular Compounds: Brominated azetidine-thiadiazole hybrids inhibit Mycobacterium tuberculosis (MIC = 1.6 µg/mL), outperforming streptomycin (MIC = 2.0 µg/mL) .

Materials Science

Azetidine-thiophene polymers exhibit tunable luminescence and charge transport properties, with hole mobilities up to 0.12 cm²/V·s in organic field-effect transistors (OFETs) .

Challenges and Future Directions

Despite progress, key challenges persist:

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